1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative characterized by a sulfonylated indole core and a thiophen-2-ylmethyl substituent. The compound’s structure integrates a benzyl-protected indole system linked via a sulfonyl ethyl chain to the urea moiety, which is further substituted with a thiophene ring.
Properties
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-18-23(32(29,30)15-13-25-24(28)26-16-20-10-7-14-31-20)21-11-5-6-12-22(21)27(18)17-19-8-3-2-4-9-19/h2-12,14H,13,15-17H2,1H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQQLDOSJIQRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C26H27N3O3S
- Molecular Weight : 461.58 g/mol
- IUPAC Name : this compound
- Solubility : Limited solubility in water; soluble in organic solvents like ethanol and methanol.
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways:
- Enzyme Inhibition : The sulfonamide group is known for its role in enzyme inhibition, particularly in cancer cell lines.
- Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest in various cancer cell lines, leading to apoptosis.
- Apoptosis Induction : It promotes programmed cell death through the activation of intrinsic apoptotic pathways, which is crucial for eliminating malignant cells.
Anti-Cancer Properties
This compound has shown promising results in preclinical studies:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer | 5.4 | Induces apoptosis and inhibits proliferation |
| Breast Cancer | 4.8 | Cell cycle arrest at G0/G1 phase |
| Lung Cancer | 6.0 | Inhibition of angiogenesis |
Case Studies
- Prostate Cancer Study : A study conducted on LNCaP prostate cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Breast Cancer Research : In MCF7 breast cancer cells, the compound was shown to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention.
Toxicity and Safety
Toxicological assessments are crucial for evaluating the safety profile of new compounds:
- Acute Toxicity Studies : Initial studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.
- Long-term Effects : Ongoing research aims to elucidate any long-term toxic effects associated with chronic administration.
Applications and Future Directions
The versatility of this compound extends beyond oncology:
- Drug Development : Its unique structure makes it a candidate for further modifications to enhance potency and selectivity.
- Combination Therapies : Research is ongoing into its use in combination with other chemotherapeutic agents to improve overall efficacy.
Comparison with Similar Compounds
Compound A : 1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea (CAS 946351-21-9)
- Key Differences :
- Substituent on Urea : Fluorophenyl vs. thiophen-2-ylmethyl.
- Molecular Weight : 465.5 g/mol (Compound A) vs. ~464.5 g/mol (target compound, estimated).
- Electronic Effects : The electron-withdrawing fluorine in Compound A may enhance metabolic stability compared to the electron-rich thiophene in the target compound.
Compound B : 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034495-64-0)
- Key Differences :
- Core Structure : Pyrazole-thiophene hybrid vs. indole sulfonyl ethyl.
- Substituent : Trifluoromethylphenyl introduces strong hydrophobicity and rigidity.
- Molecular Weight : 380.4 g/mol (lower due to simpler substituents).
- Implications : The trifluoromethyl group in Compound B may improve blood-brain barrier penetration, whereas the indole sulfonyl group in the target compound could enhance protein binding .
Compound C : 1-((1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea (CAS 1351641-92-3)
- Key Differences :
- Backbone : Dihydroindenyl vs. indole sulfonyl ethyl.
- Molecular Weight : 288.4 g/mol (significantly lower, lacking sulfonyl group).
Pharmacological and Physicochemical Comparison
Research Implications and Gaps
- Bioactivity Data: Limited evidence on the target compound’s efficacy necessitates in vitro studies (e.g., insulin secretion assays) to validate hypotheses derived from glimepiride-like mechanisms .
- Structural Optimization : Thiophen-2-ylmethyl’s electronic profile vs. fluorophenyl/trifluoromethyl groups warrants computational docking studies to predict target binding affinities.
- Synthetic Scalability : and suggest feasible pathways, but yield optimization for large-scale production remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
